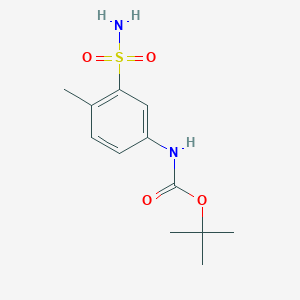

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a chemical compound known for its use as a protecting group in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate typically involves the reaction of 4-methyl-3-sulfamoylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to cleave the tert-butyl group.

Substitution: Various nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Hydrolysis: The major product is 4-methyl-3-sulfamoylaniline.

Substitution: Depending on the nucleophile used, products can vary but typically include substituted carbamates.

Scientific Research Applications

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: Another protecting group for amines, but without the sulfamoyl group.

Carboxybenzyl (CBz) carbamate: Used similarly but requires different conditions for removal.

Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group that is removed under basic conditions.

Uniqueness

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is unique due to its combination of the tert-butyl and sulfamoyl groups, providing both stability and ease of removal. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .

Biological Activity

Tert-butyl (4-methyl-3-sulfamoylphenyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structural characteristics. The compound features a tert-butyl group, a sulfonamide moiety, and a carbamate functional group, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and other related enzymes, which are significant in the context of neurodegenerative diseases like Alzheimer's disease.

Biological Activity

1. Enzyme Inhibition:

- Acetylcholinesterase Inhibition: The compound has shown promising results as a potent AChE inhibitor, which is critical for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for treating cognitive disorders.

- Carbonic Anhydrase Inhibition: Additionally, studies have indicated that this compound may exhibit inhibitory actions against carbonic anhydrases, enzymes involved in various physiological processes including acid-base balance and respiration.

2. Antioxidant Activity:

- Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE activity in neuronal cultures. The compound was tested at various concentrations, revealing a dose-dependent inhibition pattern.

In Vivo Studies

Research involving animal models has further validated the efficacy of this compound. For instance, experiments conducted on rodents treated with scopolamine showed that administration of this compound led to improved cognitive functions compared to control groups.

Properties

Molecular Formula |

C12H18N2O4S |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

tert-butyl N-(4-methyl-3-sulfamoylphenyl)carbamate |

InChI |

InChI=1S/C12H18N2O4S/c1-8-5-6-9(7-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15)(H2,13,16,17) |

InChI Key |

YIBZTLQFSIGKFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.